N'-(4-(Benzyloxy)benzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(4-(Benzyloxy)benzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of benzyloxy, benzylidene, dichlorophenoxy, and acetohydrazide functional groups, which contribute to its diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-(Benzyloxy)benzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide typically involves a multi-step process. One common method includes the condensation reaction between 4-(benzyloxy)benzaldehyde and 2-(2,4-dichlorophenoxy)acetohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(4-(Benzyloxy)benzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The presence of halogen atoms in the dichlorophenoxy group makes the compound susceptible to nucleophilic substitution reactions, where halogens can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Amino or thiol derivatives
Scientific Research Applications
N’-(4-(Benzyloxy)benzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide has found applications in various scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(4-(Benzyloxy)benzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-(Methoxy)benzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide
- N’-(4-(Ethoxy)benzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide
- N’-(4-(Benzyloxy)benzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide
Uniqueness
N’-(4-(Benzyloxy)benzylidene)-2-(2,4-dichlorophenoxy)acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.
Properties
CAS No. |
303085-43-0 |
---|---|
Molecular Formula |
C22H18Cl2N2O3 |
Molecular Weight |
429.3 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C22H18Cl2N2O3/c23-18-8-11-21(20(24)12-18)29-15-22(27)26-25-13-16-6-9-19(10-7-16)28-14-17-4-2-1-3-5-17/h1-13H,14-15H2,(H,26,27)/b25-13+ |
InChI Key |
OGYCUGONDZVVQF-DHRITJCHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.